Cas no 2138166-38-6 (3-[N-ethyl-S-[ethyl(methyl)amino]sulfonimidoyl]aniline)

3-[N-ethyl-S-[ethyl(methyl)amino]sulfonimidoyl]aniline structure
2138166-38-6 structure
Product name:3-[N-ethyl-S-[ethyl(methyl)amino]sulfonimidoyl]aniline
CAS No:2138166-38-6
MF:C11H19N3OS
Molecular Weight:241.35306096077
CID:6309839
PubChem ID:165837055

3-[N-ethyl-S-[ethyl(methyl)amino]sulfonimidoyl]aniline 化学的及び物理的性質

名前と識別子

    • 2138166-38-6
    • EN300-739426
    • 3-[N-ethyl-S-[ethyl(methyl)amino]sulfonimidoyl]aniline
    • インチ: 1S/C11H19N3OS/c1-4-13-16(15,14(3)5-2)11-8-6-7-10(12)9-11/h6-9H,4-5,12H2,1-3H3
    • InChIKey: DANBIRVSFQUUNA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C=1)N)(=NCC)(N(C)CC)=O

計算された属性

  • 精确分子量: 241.12488341g/mol
  • 同位素质量: 241.12488341g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 323
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.1Ų
  • XLogP3: 2.1

3-[N-ethyl-S-[ethyl(methyl)amino]sulfonimidoyl]aniline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-739426-5.0g
3-amino-N,N-diethyl-N-methylbenzene-1-sulfonoimidamide
2138166-38-6 95.0%
5.0g
$5345.0 2025-03-11
Enamine
EN300-739426-10.0g
3-amino-N,N-diethyl-N-methylbenzene-1-sulfonoimidamide
2138166-38-6 95.0%
10.0g
$7927.0 2025-03-11
Enamine
EN300-739426-1.0g
3-amino-N,N-diethyl-N-methylbenzene-1-sulfonoimidamide
2138166-38-6 95.0%
1.0g
$1844.0 2025-03-11
Enamine
EN300-739426-0.05g
3-amino-N,N-diethyl-N-methylbenzene-1-sulfonoimidamide
2138166-38-6 95.0%
0.05g
$1549.0 2025-03-11
Enamine
EN300-739426-2.5g
3-amino-N,N-diethyl-N-methylbenzene-1-sulfonoimidamide
2138166-38-6 95.0%
2.5g
$3611.0 2025-03-11
Enamine
EN300-739426-0.1g
3-amino-N,N-diethyl-N-methylbenzene-1-sulfonoimidamide
2138166-38-6 95.0%
0.1g
$1623.0 2025-03-11
Enamine
EN300-739426-0.25g
3-amino-N,N-diethyl-N-methylbenzene-1-sulfonoimidamide
2138166-38-6 95.0%
0.25g
$1696.0 2025-03-11
Enamine
EN300-739426-0.5g
3-amino-N,N-diethyl-N-methylbenzene-1-sulfonoimidamide
2138166-38-6 95.0%
0.5g
$1770.0 2025-03-11

3-[N-ethyl-S-[ethyl(methyl)amino]sulfonimidoyl]aniline 関連文献

3-[N-ethyl-S-[ethyl(methyl)amino]sulfonimidoyl]anilineに関する追加情報

Introduction to 3-[N-ethyl-S-[ethyl(methyl)amino]sulfonimidoyl]aniline (CAS No. 2138166-38-6)

3-[N-ethyl-S-[ethyl(methyl)amino]sulfonimidoyl]aniline, a compound with the chemical identifier CAS No. 2138166-38-6, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The molecular structure of 3-[N-ethyl-S-[ethyl(methyl)amino]sulfonimidoyl]aniline incorporates a sulfonimidoyl moiety, which is a key feature that distinguishes it from other aniline derivatives. This moiety is further functionalized with an ethyl group and an ethyl(methyl)amino group, contributing to its complex reactivity and biological activity.

The sulfonimidoyl group is particularly noteworthy as it has been implicated in various biological processes and has shown promise in the development of novel therapeutic agents. Research has indicated that compounds containing sulfonimidoyl groups exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of the ethyl and ethyl(methyl)amino substituents enhances the compound's solubility and bioavailability, making it a more viable candidate for further development.

In recent years, there has been a surge in interest regarding the synthesis and characterization of aniline derivatives due to their diverse applications in drug discovery. The synthesis of 3-[N-ethyl-S-[ethyl(methyl)amino]sulfonimidoyl]aniline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution, have been employed to construct the complex molecular framework of this compound.

The biological activity of 3-[N-ethyl-S-[ethyl(methyl)amino]sulfonimidoyl]aniline has been extensively studied in various preclinical models. Preliminary results suggest that this compound exhibits potent inhibitory effects on certain enzymes and receptors involved in pathological processes. For instance, studies have shown that it may interfere with the activity of kinases, which are critical targets in cancer therapy. Additionally, its interaction with specific protein binding sites could lead to novel mechanisms of action for treating inflammatory diseases.

The pharmacokinetic properties of 3-[N-ethyl-S-[ethyl(methyl)amino]sulfonimidoyl]aniline are also of great interest. Research indicates that this compound has a moderate half-life in vivo, allowing for repeated dosing regimens without significant accumulation. Furthermore, its metabolic pathways have been characterized, providing insights into how the body processes this molecule. Understanding these pathways is crucial for optimizing dosing strategies and minimizing potential side effects.

The development of new synthetic methodologies for CAS No. 2138166-38-6 continues to be an active area of research. Innovations in synthetic chemistry have enabled the efficient production of this compound on both laboratory and industrial scales. These advancements are essential for facilitating further preclinical and clinical studies aimed at evaluating its therapeutic potential.

The potential applications of 3-[N-ethyl-S-[ethyl(methyl)amino]sulfonimidoyl]aniline extend beyond traditional pharmaceutical uses. Its unique chemical properties make it a valuable tool in research settings, particularly for developing new chemical probes and inhibitors for biochemical studies. The sulfonimidoyl group serves as a versatile handle for further functionalization, allowing researchers to tailor the compound's properties for specific experimental needs.

In conclusion, 3-[N-ethyl-S-[ethyl(methyl)amino]sulfonimidoyl]aniline (CAS No. 2138166-38-6) represents a promising candidate for future therapeutic applications. Its complex molecular structure, combined with its observed biological activity and favorable pharmacokinetic profile, positions it as a significant compound in ongoing drug discovery efforts. Continued research into its synthesis, mechanism of action, and clinical efficacy will further solidify its role in the development of novel pharmaceutical agents.

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